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molecular formula C11H15NOS B567572 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1283095-47-5

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No. B567572
M. Wt: 209.307
InChI Key: DWYGLHSLUMTSPC-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

3-Thiopheneethanol (123.03 mL, 1.11 mol) is added to a solution of N-tert-butoxycarbonyl-4-piperidone (185 g, 928.48 mmol) in dichloromethane (1300 mL) and stirred at room temperature. Then trifluoroacetic acid (280.82 mL, 3.71 moles) is added dropwise (5 min) while cooling with an ice/water bath (internal temperature=14° C.-30° C., caution: CO2 evolution). The reaction mixture is gradually warmed to ambient temperature and stirred at that temperature for 20 hr. The solvent is evaporated to provide a beige crystalline solid upon cooling in vacuo. The solid is slurried in methyl t-butyl ether (200 mL), filtered, washed with methyl t-butyl ether (2×1000 mL) and dried under vacuum to afford 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate as a white solid in 95% yield. MS=(m/z): 210 (M+1). 10 M sodium hydroxide (220.36 mL, 2.20 mol) is added to a stirred suspension of 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate (285 g, 881.44 mmol) in dichloromethane (1 L) with cooling (ice/water bath) and the resulting mixture is stirred till a biphasic mixture is obtained. The phases are separated and the aqueous layer is extracted with dichloromethane (2×200 mL). Combined organics are concentrated under vacuum to obtain a thick oil which is triturated with water to obtain a light yellow precipitate. The precipitate is filtered, washed with water (300 mL) and hexane (200 mL) and dried under vacuum at 35° C. for 20 hr. to yield the title compound as a light yellow solid in 86% yield. MS (m/z): 210 (M+1).
Quantity
220.36 mL
Type
reactant
Reaction Step One
Name
4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].FC(F)(F)C([O-])=O.[S:10]1[C:14]2[C:15]3([CH2:23][CH2:22][NH2+:21][CH2:20][CH2:19]3)[O:16][CH2:17][CH2:18][C:13]=2[CH:12]=[CH:11]1>ClCCl>[S:10]1[C:14]2[C:15]3([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[O:16][CH2:17][CH2:18][C:13]=2[CH:12]=[CH:11]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
220.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate
Quantity
285 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.S1C=CC2=C1C1(OCC2)CC[NH2+]CC1
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred till a biphasic mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with dichloromethane (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined organics are concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a thick oil which
CUSTOM
Type
CUSTOM
Details
is triturated with water
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water (300 mL) and hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 35° C. for 20 hr
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C1(OCC2)CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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